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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzoic acid

Cat. No.: B1295921

While the complete crystal structure is not available, several key physicochemical properties of
4-Fluoro-3-methylbenzoic acid have been reported. These properties are crucial for its
handling, formulation, and application in various synthetic protocols.

Property Value Reference
Molecular Formula CsH7FO:2 [2]
Molecular Weight 154.14 g/mol [2]

CAS Number 403-15-6 [2]
Appearance White to almost white powder

to crystal
Melting Point 164-168 °C (lit.) [2]
Purity >97% [2]
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SMILES String Cclcc(ccclF)C(0)=0 [2]

Crystal Structure Analysis of 3-Fluoro-4-
methylbenzoic Acid: An Isomeric Comparison
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To provide insight into the likely structural characteristics of 4-Fluoro-3-methylbenzoic acid,
the crystal structure of its isomer, 3-Fluoro-4-methylbenzoic acid, is presented here. This data
is derived from a single-crystal X-ray diffraction study and offers a valuable reference for
understanding the molecular conformation and packing in the solid state.

The study reveals that 3-Fluoro-4-methylbenzoic acid crystallizes in the monoclinic space
group P21/n. The molecule is nearly planar, with a small dihedral angle between the benzene
ring and the carboxyl group. In the crystal, molecules form centrosymmetric dimers through O
—H---O hydrogen bonds involving the carboxylic acid groups.

Crystallographic Data

Parameter Value

Empirical Formula CsH7FO2

Formula Weight 154.14

Temperature 120(2) K

Wavelength 0.71073 A

Crystal System Monoclinic

Space Group P21/n

Unit Cell Dimensions a=3.8132(5) A, a =90°

b = 6.0226(8) A, B = 95.78(1)°

¢ =30.378(4) A, y = 90°

Volume 696.98(16) A3
z 4

Density (calculated) 1.468 Mg/m3
Absorption Coefficient 0.12 mm~1
F(000) 320

Selected Bond Lengths and Angles
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Bond Length (A) Angle Degrees (°)
F1-C3 1.362(2) 02-C8-01 122.5(2)
01-C8 1.316(2) 02-C8-C7 120.3(2)
02-C8 1.230(2) 01-C8-C7 117.2(2)
C1-C2 1.383(3) C2-C1-C6 121.1(2)
C1-C6 1.387(3) C3-C2-C1 118.8(2)
C2-C3 1.378(3) F1-C3-C2 118.9(2)
C3-C4 1.385(3) F1-C3-C4 118.9(2)
C4-C5 1.389(3) C2-C3-C4 122.2(2)
C4-C9 1.506(3) C5-C4-C3 118.1(2)
C5-C6 1.386(3) C5-C4-C9 121.2(2)
C6-C7 1.482(3) C3-C4-C9 120.7(2)
C7-C8 1.493(3) C4-C5-C6 121.3(2)
C5-C6-C1 118.4(2)

C5-C6-C7 120.1(2)

C1-C6-C7 121.5(2)

C6-C7-C8 121.4(2)

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of a crystal structure, such as that of 3-Fluoro-4-methylbenzoic acid, follows
a well-established experimental workflow. The following provides a detailed, generalized
methodology.

Crystal Growth
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High-quality single crystals are essential for accurate structure determination. For compounds
like substituted benzoic acids, slow evaporation from a suitable solvent is a common
crystallization technique. A saturated solution of the compound is prepared in a solvent or
solvent mixture (e.g., ethanol, ethyl acetate, or acetone in water) and allowed to evaporate
slowly at a constant temperature.

Data Collection

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected
using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka, A =0.71073
A) and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (e.g.,
120 K or 100 K) using a cryostream to minimize thermal vibrations and protect the crystal from
radiation damage. A series of diffraction images are collected as the crystal is rotated through a
range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal
structure is then solved using direct methods or Patterson methods, which provide an initial
model of the atomic positions. This model is then refined against the experimental data using
full-matrix least-squares on F2. Anisotropic displacement parameters are refined for all non-
hydrogen atoms. Hydrogen atoms are typically located in a difference Fourier map and refined
isotropically or placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
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General workflow for single-crystal X-ray crystallography.
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Biological Significance

4-Fluoro-3-methylbenzoic acid is a key intermediate in the synthesis of various biologically
active molecules.[1] Its derivatives have been investigated for a range of pharmaceutical
applications. The fluorine substituent can enhance metabolic stability and binding affinity of
drug candidates. However, no specific signaling pathways directly involving 4-Fluoro-3-
methylbenzoic acid have been detailed in the reviewed literature.

In conclusion, while a definitive crystal structure for 4-Fluoro-3-methylbenzoic acid remains
elusive in the public domain, the analysis of its isomer, 3-Fluoro-4-methylbenzoic acid, provides
valuable structural insights. The provided physicochemical data and a generalized
experimental protocol for crystal structure determination serve as a useful resource for
researchers in the field. Further investigation is warranted to elucidate the precise solid-state
structure of 4-Fluoro-3-methylbenzoic acid to better understand its properties and inform its
application in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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